3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
Description
The compound 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide features a butanamide chain linked to a phenyl group substituted with a methylimidazo[1,2-a]pyrimidine heterocycle. Its structure includes:
- A 3-methylimidazo[1,2-a]pyrimidine core, contributing to π-π stacking and hydrogen-bonding interactions.
- A meta-substituted phenyl ring, positioning the heterocycle and amide group for optimal spatial orientation.
Properties
IUPAC Name |
3-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12(2)10-16(23)20-15-7-4-6-14(11-15)17-13(3)22-9-5-8-19-18(22)21-17/h4-9,11-12H,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHUCTXCVNKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials, followed by intramolecular cyclization and functionalization reactions . The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyrimidine moiety or the butanamide group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . Additionally, it may be used in the industry for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Core Heterocycle Modifications
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
The target compound and the benzamide analog share the imidazo[1,2-a]pyrimidine core, which has a pyrimidine ring (two nitrogen atoms), enhancing hydrogen-bonding capacity compared to the imidazo[1,2-a]pyridine core (one nitrogen) in . This difference may influence binding affinity in biological targets .
Amide vs. Schiff Base Linkages
- Butanamide vs. Benzamide :
The target’s butanamide chain increases alkyl character, likely enhancing lipophilicity and membrane permeability compared to the aromatic benzamide in . However, benzamide derivatives may exhibit stronger π-π interactions with aromatic residues in proteins . - Schiff Base (Imine) in :
The Schiff base in introduces a thiophene moiety, which could improve solubility in polar solvents but reduce stability under acidic conditions compared to the amide group in the target compound .
Substituent Positioning and Electronic Effects
- In contrast, the 4-fluoro and 8-bromo groups in may direct regioselectivity in further functionalization .
- Methyl Groups : The 3-methyl groups on both the butanamide and heterocycle in the target compound likely improve metabolic stability by shielding labile bonds from enzymatic degradation .
Biological Activity
3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 3-methyl group attached to a butanamide backbone, which is further connected to a 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl moiety. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit various biological activities including:
- Anticancer properties: Many compounds in this class have shown efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory effects: These compounds often modulate inflammatory pathways.
- Antimicrobial activity: Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
The primary mechanism by which this compound exerts its effects involves interaction with specific biological targets:
- Receptor Agonism: It acts as an agonist for certain receptors involved in inflammation and pain modulation.
- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cancer progression or inflammatory responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Absorption | Rapidly absorbed with peak plasma levels within 1-2 hours |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes |
| Excretion | Eliminated via renal pathways |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazo[1,2-a]pyrimidine class:
- Antitumor Activity Study : A study demonstrated that a similar compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Modulation : Another research found that derivatives of imidazo[1,2-a]pyrimidine significantly lowered levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study showed that related compounds exhibited significant antimicrobial activity against various pathogens, indicating their potential use as novel antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
